2-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline
Overview
Description
2-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline is a chemical compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing oxygen and nitrogen atoms in a five-membered ring structure This compound is characterized by the presence of an aniline group attached to the 2-position of a 3-ethyl-1,2,4-oxadiazole ring
Synthetic Routes and Reaction Conditions:
One-Pot Method: An efficient one-pot method for the synthesis of this compound involves the reaction of amidoximes with isatoic anhydrides in a sodium hydroxide (NaOH) and dimethyl sulfoxide (DMSO) medium at ambient temperature. This method allows for the synthesis of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the need for protective groups.
Cyclization and Alkylation: Another synthetic route involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold. This method produces oxadiazole derivatives that can be further modified to obtain the desired compound.
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, scalability, and environmental impact.
Types of Reactions:
Oxidation: Oxidation reactions can be performed on this compound to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to convert the nitro group in the aniline moiety to an amine group.
Substitution: Substitution reactions can be carried out to replace hydrogen atoms in the aniline or oxadiazole ring with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Hydroxylated and carboxylated derivatives.
Reduction Products: Amines and amides.
Substitution Products: Halogenated, alkylated, and acylated derivatives.
Mechanism of Action
Mode of Action
It is known that the 1,2,4-oxadiazole ring, a key structural feature of this compound, is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients with various therapeutic focuses .
Biochemical Pathways
Compounds with a 1,2,4-oxadiazole ring have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy, agents for treatment of age-related diseases, antimicrobials, novel class of peroxisome proliferator-activated receptor αr/δ (pparα/δ) dual agonists, and sirtuin 2 inhibitors .
Biochemical Analysis
Biochemical Properties
2-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with human carbonic anhydrase isoforms, which are related to cancer therapy . The nature of these interactions often involves hydrogen bonding and other non-covalent interactions, which can influence the activity of the enzymes and proteins involved.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the expression of genes involved in metabolic pathways and can alter the metabolic flux within cells . These changes can lead to alterations in cellular function and overall cell health.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been identified as a selective inhibitor of human carbonic anhydrase isoforms . This inhibition can result in changes in gene expression and subsequent cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response . Toxicity studies have indicated that high doses can cause adverse effects on organ function and overall health.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and the levels of metabolites within cells . Understanding these pathways is crucial for elucidating the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . The distribution pattern can affect its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell . The localization can influence its activity and function, as well as its interactions with other biomolecules.
Scientific Research Applications
Medicine: This compound has shown promise as an anticancer agent, with some derivatives exhibiting cytotoxic activity against cancer cell lines.
Biology: Research has explored the biological activity of oxadiazole derivatives, including their antimicrobial and antiviral properties.
Chemistry: Oxadiazoles are used as intermediates in the synthesis of more complex organic molecules.
Industry: The compound's unique properties make it suitable for use in materials science, such as in the development of new polymers and coatings.
Comparison with Similar Compounds
2-(1,2,4-oxadiazol-5-yl)anilines
3-ethyl-1,2,4-oxadiazol-5-yl-benzonitrile
3-(3-ethyl-1,2,4-oxadiazol-5-yl)benzoic acid
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Properties
IUPAC Name |
2-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-2-9-12-10(14-13-9)7-5-3-4-6-8(7)11/h3-6H,2,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URCSOIPMLRVRLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50651021 | |
Record name | 2-(3-Ethyl-1,2,4-oxadiazol-5-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50651021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1015846-78-2 | |
Record name | 2-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1015846-78-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-Ethyl-1,2,4-oxadiazol-5-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50651021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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